Nonyl-β-D-Maltopyranosid

Übersicht

Beschreibung

Nonyl b-D-maltopyranoside is a carbohydrate-based surfactant known for its nonionic properties. It is commonly used in various scientific and industrial applications due to its ability to solubilize and crystallize biological membrane proteins .

Wissenschaftliche Forschungsanwendungen

Nonyl b-D-maltopyranoside is widely used in scientific research due to its surfactant properties. It is particularly useful in:

Chemistry: Solubilization of hydrophobic compounds and as a reagent in organic synthesis.

Biology: Solubilization and crystallization of membrane proteins, aiding in structural studies.

Medicine: Potential use in drug delivery systems due to its ability to form micelles.

Industry: Used in formulations of detergents and cleaning agents.

Wirkmechanismus

Target of Action

Nonyl b-D-maltopyranoside, also known as N-Nonyl-beta-D-Maltoside or Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, is a type of non-ionic detergent . It is primarily used in biochemical research, particularly in the solubilization and stabilization of proteins . Therefore, its primary targets are proteins, especially membrane proteins .

Mode of Action

As a detergent, Nonyl b-D-maltopyranoside interacts with proteins by inserting itself into the hydrophobic regions of the proteins, thereby solubilizing and stabilizing them . This allows the proteins to maintain their native conformation and activity in an aqueous environment .

Biochemical Pathways

The exact biochemical pathways affected by Nonyl b-D-maltopyranoside depend on the specific proteins it interacts with. By solubilizing and stabilizing proteins, it can potentially affect a wide range of biochemical pathways where these proteins play a role .

Pharmacokinetics

As a detergent, it is likely to have good solubility in water . Its impact on bioavailability would depend on the specific context of its use, particularly the proteins it is used with.

Result of Action

The primary result of Nonyl b-D-maltopyranoside’s action is the solubilization and stabilization of proteins . This can facilitate the study of these proteins in an aqueous environment, allowing researchers to better understand their structure and function .

Action Environment

The action of Nonyl b-D-maltopyranoside can be influenced by various environmental factors. For example, its efficacy as a detergent may be affected by factors such as temperature, pH, and the presence of other substances . Its stability could also be influenced by these factors .

Biochemische Analyse

Biochemical Properties

Nonyl b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules by forming micelles that encapsulate hydrophobic regions of these molecules, thereby maintaining their functional conformation . For example, it has been used in the crystallization of peptide transporters, where it helps to maintain the structural integrity of the protein during the crystallization process.

Cellular Effects

Nonyl b-D-maltopyranoside influences various cellular processes by affecting cell membrane integrity and function. It has been shown to lower dynamic surface tension rapidly and exhibit low cytotoxicity, making it a potential candidate for protecting cells in culture . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the membrane environment and facilitating the study of membrane-associated processes .

Molecular Mechanism

At the molecular level, Nonyl b-D-maltopyranoside exerts its effects through its surfactant properties. It binds to the hydrophobic regions of membrane proteins, forming micelles that solubilize these proteins in aqueous solutions . This interaction prevents protein aggregation and denaturation, allowing for the study of protein structure and function. Additionally, it can modulate enzyme activity by altering the local membrane environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nonyl b-D-maltopyranoside can change over time due to its stability and degradation properties. It is generally stable at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that it maintains its surfactant properties over extended periods, making it suitable for long-term experiments involving membrane proteins .

Dosage Effects in Animal Models

The effects of Nonyl b-D-maltopyranoside in animal models vary with different dosages. At low concentrations, it is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Nonyl b-D-maltopyranoside is involved in metabolic pathways related to its surfactant properties. It interacts with enzymes and cofactors that facilitate the breakdown and utilization of lipids and other hydrophobic molecules . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Nonyl b-D-maltopyranoside is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its affinity for hydrophobic regions of cellular membranes, which allows it to effectively solubilize and stabilize membrane-associated proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl b-D-maltopyranoside typically involves the glycosylation of nonyl alcohol with a protected glucose derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl b-D-maltopyranoside primarily undergoes hydrolysis and oxidation reactions. It is stable under neutral and slightly acidic conditions but can be hydrolyzed under strong acidic or basic conditions .

Common Reagents and Conditions

Hydrolysis: Strong acids or bases are used to break the glycosidic bond.

Oxidation: Mild oxidizing agents can oxidize the alcohol group to a carboxylic acid.

Major Products

Hydrolysis: Nonyl alcohol and glucose.

Oxidation: Nonyl b-D-maltopyranoside carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nonyl Beta-D-Glucopyranoside: Another nonionic surfactant with similar properties but different glycosidic linkage.

Octyl Beta-D-Glucopyranoside: Similar surfactant with a shorter alkyl chain.

Decyl Beta-D-Glucopyranoside: Similar surfactant with a longer alkyl chain.

Uniqueness

Nonyl b-D-maltopyranoside is unique due to its specific glycosidic linkage and nonyl chain length, which provide optimal balance between hydrophilicity and hydrophobicity, making it highly effective in solubilizing membrane proteins .

Biologische Aktivität

Nonyl β-D-maltopyranoside (Nonyl β-D-M), a non-ionic surfactant, is increasingly recognized for its significant biological activity, particularly in the context of membrane protein solubilization and stabilization. This article explores its biochemical properties, cellular effects, and applications in scientific research.

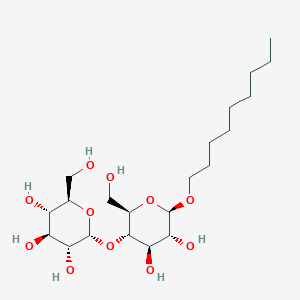

Overview of Nonyl β-D-Maltopyranoside

Nonyl β-D-M is a carbohydrate-based surfactant characterized by a nonyl group linked to a maltose moiety. Its unique structure allows it to effectively solubilize hydrophobic compounds and stabilize membrane proteins, making it a valuable tool in biochemistry and molecular biology.

Chemical Structure

- Chemical Formula : C_{15}H_{30}O_5

- CAS Number : 106402-05-5

Target of Action

Nonyl β-D-M interacts with membrane proteins by inserting itself into their hydrophobic regions. This action forms micelles that encapsulate these proteins, allowing them to remain soluble in aqueous environments.

Biochemical Pathways

The interactions facilitated by Nonyl β-D-M can influence various biochemical pathways, particularly those involving membrane dynamics and protein functionality. By stabilizing proteins, it can affect enzymatic activities and cellular signaling pathways.

Cellular Effects

Research indicates that Nonyl β-D-M exhibits low cytotoxicity in cell cultures, which suggests its potential as a protective agent for cells during experimental procedures. It lowers dynamic surface tension rapidly, enhancing its effectiveness in solubilizing membrane proteins without compromising cell integrity.

Dosage Effects

In animal models, Nonyl β-D-M has been shown to be well-tolerated at low concentrations. Studies indicate that at higher concentrations, while it remains effective in solubilizing proteins, it may exhibit increased toxicity, necessitating careful dosage management .

Applications in Research

Nonyl β-D-M is widely utilized in various fields due to its surfactant properties:

- Protein Purification : It is commonly used for the solubilization and crystallization of membrane proteins, aiding structural studies.

- Drug Delivery Systems : Its ability to form micelles makes it a candidate for enhancing drug solubility and bioavailability.

- Biochemical Assays : It serves as a reagent in biochemical assays where membrane protein stability is crucial .

Comparative Analysis with Similar Compounds

To understand the unique properties of Nonyl β-D-M, it is helpful to compare it with similar surfactants:

| Compound | Hydrophobic Chain Length | Solubilization Efficiency | Toxicity Level |

|---|---|---|---|

| Nonyl β-D-Maltopyranoside | Nonyl (C9) | High | Low |

| Octyl β-D-Glucopyranoside | Octyl (C8) | Moderate | Moderate |

| Dodecyl β-D-Maltopyranoside | Dodecyl (C12) | Very High | Higher |

Case Studies and Research Findings

- Stabilization of Membrane Proteins : A study demonstrated that Nonyl β-D-M effectively stabilized various integral membrane proteins during purification processes. This stability was critical for achieving high-resolution structures using X-ray crystallography .

- Impact on Enzymatic Activity : Research indicated that Nonyl β-D-M can modulate the activity of certain enzymes by altering their conformational states through micelle formation .

- Cell Culture Applications : In cell culture experiments, Nonyl β-D-M was shown to maintain cell viability while enhancing the solubility of hydrophobic compounds necessary for cellular metabolism .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCBGPCYGBPHBR-ZESVGKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470999 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106402-05-5 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl β-D-maltoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.